N-(1,3-benzodioxol-5-yl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c1-13-2-3-14(10-18(13)28(23,24)21-6-8-25-9-7-21)19(22)20-15-4-5-16-17(11-15)27-12-26-16/h2-5,10-11H,6-9,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUCOOMWOXHNNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-yl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is a synthetic compound notable for its complex structure and potential therapeutic applications. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is , characterized by a benzodioxole moiety and a morpholine sulfonamide group. The structural features contribute to its biological activity, including potential anticancer and antioxidant properties.
Biological Activities
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant activity. The compound's ability to scavenge free radicals may be attributed to the presence of the benzodioxole structure, which is known for its electron-donating properties.
Anticancer Activity
Several studies have investigated the anticancer potential of benzodioxole derivatives. For instance, compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma) cells. These studies suggest that this compound may inhibit DNA synthesis and induce apoptosis in cancer cells .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression in cancer cells, leading to reduced proliferation rates.
- Induction of Apoptosis : Research indicates that this compound can trigger apoptotic pathways in cancer cells, potentially through mitochondrial membrane disruption and activation of caspases .
- Cholinesterase Inhibition : Some studies have explored the relationship between cholinesterase inhibition and anticancer activity, although results indicate that this compound does not significantly inhibit acetylcholinesterase or butyrylcholinesterase .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of related compounds that share structural features with this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide | Hydroxyphenyl group | Antimicrobial |
| 4-Methyl-N-(p-toluenesulfonyl)aniline | Toluenesulfonamide | Anti-inflammatory |
| Benzodioxole-based sulfonamides | Benzodioxole core | Anticancer |
Case Studies and Research Findings
- Anticancer Efficacy : In a study evaluating various benzodioxole derivatives, one compound (designated as compound 5) showed promising results against A549 and C6 cell lines by increasing early and late apoptosis while exhibiting low toxicity toward NIH/3T3 mouse embryonic fibroblast cells .
- Mechanistic Insights : Docking studies performed on similar compounds have provided insights into their interactions with target proteins involved in cancer progression, suggesting that modifications to the benzene ring can enhance lipophilicity and improve anticancer activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table highlights key structural and functional differences between the target compound and its analogs:
Key Comparative Analysis
Substituent Effects on Physicochemical Properties
- Benzodioxole vs. Tetrazole/Tetrazol-5-yl (CAS 900135-64-0): The benzodioxole group in the target compound increases lipophilicity compared to the tetrazole group in CAS 900135-64-0, which is more polar due to its acidic proton (pKa ~4.9). This difference may influence membrane permeability and target engagement .
- Morpholine vs. Piperidine’s bulkier structure may reduce metabolic clearance .
- Nitro Group (CAS 641570-96-9): The nitro substituent in CAS 641570-96-9 introduces strong electron-withdrawing effects, which could stabilize negative charges in binding pockets but may also increase toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
